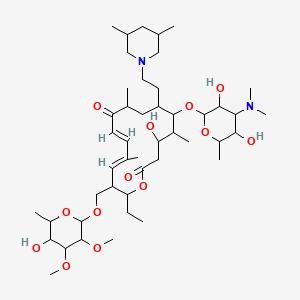
i-O-methylhexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
i-O-methylhexopyranoside: is a methylated derivative of hexopyranoside, a type of sugar molecule. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the hexopyranose ring. Hexopyranosides are six-membered ring structures that are commonly found in various biological systems. The methylation of hexopyranosides can alter their chemical properties and biological activities, making them useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of i-O-methylhexopyranoside typically involves the methylation of hexopyranoside. One common method is the reaction of hexopyranoside with methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process.
Analyse Des Réactions Chimiques
Types of Reactions: i-O-methylhexopyranoside can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hexopyranosides with different functional groups.
Applications De Recherche Scientifique
i-O-methylhexopyranoside has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a model compound for studying the reactivity and properties of methylated sugars.
Biology: Employed in the study of carbohydrate metabolism and enzyme-substrate interactions. It can be used as a substrate for glycosidases and other carbohydrate-processing enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development. Methylated sugars like this compound may exhibit unique biological activities that can be harnessed for medicinal purposes.
Industry: Utilized in the production of specialty chemicals, flavors, and fragrances. It can also be used as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of i-O-methylhexopyranoside involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism. The methoxy group may influence the binding affinity and specificity of the compound for these enzymes, thereby modulating their activity. Additionally, the compound’s chemical properties, such as its ability to undergo oxidation and reduction reactions, can contribute to its overall biological effects.
Comparaison Avec Des Composés Similaires
i-O-methylhexopyranoside can be compared with other methylated hexopyranosides, such as:
- Methyl 2,3,4,6-tetra-O-methylhexopyranoside
- Methyl 4-O-(4-O-methylhexopyranosyl)hexopyranoside
These compounds share similar structural features but differ in the number and position of methoxy groups. The unique arrangement of methoxy groups in this compound can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C46H80N2O13 |
|---|---|
Poids moléculaire |
869.1 g/mol |
Nom IUPAC |
(11E,13E)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C46H80N2O13/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3/b15-14+,25-19+ |
Clé InChI |
JTSDBFGMPLKDCD-PKKFATPISA-N |
SMILES isomérique |
CCC1C(/C=C(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)\C)COC4C(C(C(C(O4)C)O)OC)OC |
SMILES canonique |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



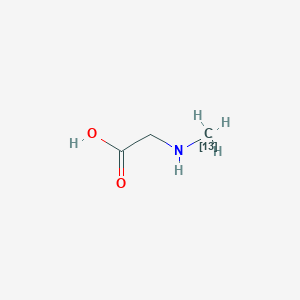
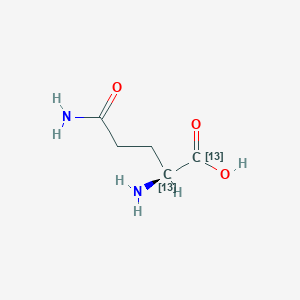
![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)
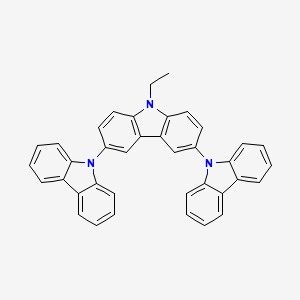

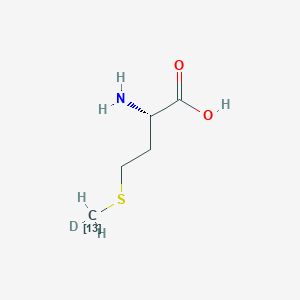


![4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid](/img/structure/B12058962.png)

![N-[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12058972.png)
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12058982.png)

